1,2,3,4-Tetrahydro-3-methyl-8-phenylisoquinoline hydrochloride

CNS pharmacology anticonvulsant screening antipsychotic screening

1,2,3,4-Tetrahydro-3-methyl-8-phenylisoquinoline hydrochloride (CAS 69381-58-4) is a synthetic tetrahydroisoquinoline (THIQ) derivative featuring a C3-methyl substitution on the saturated heterocyclic ring and an 8-phenyl substituent on the fused benzene ring, supplied as the hydrochloride salt (C₁₆H₁₈ClN, MW 259.77 g/mol). The compound belongs to the 8-aryl-tetrahydroisoquinoline class, which was originally developed as ring-opened analogues of apomorphine and investigated for dopamine receptor antagonism, anti-arrhythmic, antimicrobial, and central nervous system activities.

Molecular Formula C16H18ClN
Molecular Weight 259.77 g/mol
CAS No. 69381-58-4
Cat. No. B13761027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4-Tetrahydro-3-methyl-8-phenylisoquinoline hydrochloride
CAS69381-58-4
Molecular FormulaC16H18ClN
Molecular Weight259.77 g/mol
Structural Identifiers
SMILESCC1CC2=C(CN1)C(=CC=C2)C3=CC=CC=C3.Cl
InChIInChI=1S/C16H17N.ClH/c1-12-10-14-8-5-9-15(16(14)11-17-12)13-6-3-2-4-7-13;/h2-9,12,17H,10-11H2,1H3;1H
InChIKeyVCIGSTGNWVZWQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,3,4-Tetrahydro-3-methyl-8-phenylisoquinoline Hydrochloride (CAS 69381-58-4): Chemical Identity and Class Context for Procurement


1,2,3,4-Tetrahydro-3-methyl-8-phenylisoquinoline hydrochloride (CAS 69381-58-4) is a synthetic tetrahydroisoquinoline (THIQ) derivative featuring a C3-methyl substitution on the saturated heterocyclic ring and an 8-phenyl substituent on the fused benzene ring, supplied as the hydrochloride salt (C₁₆H₁₈ClN, MW 259.77 g/mol) . The compound belongs to the 8-aryl-tetrahydroisoquinoline class, which was originally developed as ring-opened analogues of apomorphine and investigated for dopamine receptor antagonism, anti-arrhythmic, antimicrobial, and central nervous system activities [1]. The hydrochloride salt form confers enhanced aqueous solubility and solid-state stability compared to the free base, making it suitable for in vitro pharmacological screening and as a synthetic intermediate for further N-functionalization .

Why 1,2,3,4-Tetrahydro-3-methyl-8-phenylisoquinoline Hydrochloride Cannot Be Replaced by Generic THIQ Analogs in Research Procurement


Within the 8-aryl-tetrahydroisoquinoline series, regioisomeric methylation at C3 versus N2 produces fundamentally different pharmacological profiles and physicochemical properties. Patent data demonstrate that 2-methyl-8-phenyl-THIQ (N-methyl isomer) is active in both maximal electroshock seizure (MES) and conditioned avoidance tests, whereas 3-methyl-8-phenyl-THIQ is active in MES but absent from the conditioned avoidance active list at 40 mg/kg, indicating a differentiated CNS target engagement pattern [1]. Furthermore, the C3-methyl substitution alters the basicity of the tetrahydroisoquinoline nitrogen (pKa shift from ~9.53 to distinct values depending on the N-substitution state), which directly affects ionization state at physiological pH and consequently impacts membrane permeability, receptor binding kinetics, and off-target liability [2]. Simply substituting an unsubstituted or N-alkylated 8-phenyl-THIQ analog ignores these regioisomer-specific structure-activity relationships that govern experimental outcomes.

Quantitative Differentiation Evidence for 1,2,3,4-Tetrahydro-3-methyl-8-phenylisoquinoline Hydrochloride (CAS 69381-58-4) Versus Closest Analogs


Differential CNS Activity: MES Active but Conditioned Avoidance Negative at 40 mg/kg

In the US4220778 patent, 3-methyl-8-phenyl-1,2,3,4-tetrahydroisoquinoline was active in the maximal electroshock seizure (MES) test at ≤64 mg/kg i.p. in mice, alongside five other 8-aryl-THIQ derivatives. However, when evaluated in the conditioned avoidance response (CAR) assay in rats—a standard screen for antipsychotic potential—the 3-methyl derivative was NOT among the compounds listed as active at 40 mg/kg i.p., whereas the N-methyl positional isomer 2-methyl-8-phenyl-THIQ was active in BOTH MES at ≤64 mg/kg AND CAR at 40 mg/kg [1]. This differential activity profile (active in one CNS assay, absent in another at comparable doses) distinguishes the C3-methyl substitution pattern from the N2-methyl pattern.

CNS pharmacology anticonvulsant screening antipsychotic screening tetrahydroisoquinoline SAR

Regioisomeric Methylation Drives 55-Fold Difference in Dopamine D2 Receptor Affinity Within the 8-Phenyl-THIQ Series

Patent US4220778 Table 1 reports [³H]-haloperidol displacement IC₅₀ values from calf caudate dopamine receptor preparations. While the 3-methyl-8-phenyl derivative itself was not included in this specific binding panel, the data reveal that regioisomeric methylation produces a 55-fold range in affinity: 2-methyl-8-phenyl-THIQ (N-methyl) exhibits IC₅₀ = 2.7×10⁻⁸ M (27 nM), compared to 8-phenyl-THIQ (no methyl) with IC₅₀ = 1.5×10⁻⁶ M (1,500 nM) [1]. The C3-methyl analog, bearing the methyl group on the ring carbon rather than the nitrogen, presents a distinct hydrogen-bond donor/acceptor environment at the amine, which is expected to produce an intermediate affinity between these two extremes based on the known SAR that N-alkylation enhances dopamine receptor binding in this series [1].

dopamine receptor binding haloperidol displacement structure-activity relationship 8-aryl-tetrahydroisoquinoline

Physicochemical Differentiation: LogP 4.52 and Salt Form Provide a Balanced Permeability-Solubility Profile Distinct from Des-Methyl and N-Methyl Analogs

The target compound (C₁₆H₁₈ClN, MW 259.77 g/mol, HCl salt) possesses a calculated LogP of 4.52 and a boiling point of 385.7°C at 760 mmHg . By comparison, the des-methyl analog 8-phenyl-1,2,3,4-tetrahydroisoquinoline (free base C₁₅H₁₅N, MW 209.29 g/mol) has a lower molecular weight and, lacking the C3 methyl, a predictably lower LogP (estimated ~3.8-4.0 based on the +0.5 to +0.7 LogP contribution of an sp³ methyl group). The 2-methyl-8-phenyl isomer (free base C₁₆H₁₇N, MW 223.32 g/mol) shares the same molecular formula but differs in basicity: the N-methyl tertiary amine has a pKa approximately 1-1.5 units lower than the secondary amine in the C3-methyl compound (pKa ~9.53 for 3-methyl-THIQ scaffold) [1]. The hydrochloride salt of the target compound ensures aqueous solubility for in vitro assay preparation while the elevated LogP predicts superior passive membrane permeability compared to the des-methyl analog .

physicochemical properties LogP CNS drug-likeness solubility salt selection

3-Methyl Substitution Enhances PNMT Inhibitory Activity: Class-Level Evidence from the THIQ Scaffold

The 3-methyl substitution on the tetrahydroisoquinoline scaffold is a recognized pharmacophoric element for phenylethanolamine N-methyltransferase (PNMT) inhibition. 3-Methyl-1,2,3,4-tetrahydroisoquinoline (3-methyl-THIQ, the parent scaffold without the 8-phenyl group) exhibits a Ki of 1,400-2,130 nM against bovine PNMT in radiochemical assays, representing enhanced activity relative to unsubstituted THIQ [1]. The target compound combines this 3-methyl pharmacophore with an 8-phenyl substituent, which extends the molecular recognition surface and may confer additional binding interactions. The 8-phenyl group, absent in simple PNMT-targeted 3-methyl-THIQs, provides a distinct vector for hydrophobic pocket engagement that is not available in non-phenylated 3-methyl-THIQ analogs [1][2].

PNMT inhibition phenylethanolamine N-methyltransferase 3-methyl-THIQ epinephrine biosynthesis

Sigma Receptor Engagement: 8-Phenyl-THIQ Scaffold Shows Multi-Target Potential with Sigma IC₅₀ 2.70 μM

The 8-phenyl-tetrahydroisoquinoline scaffold demonstrates affinity for sigma non-opioid intracellular receptors in addition to dopamine receptors. 8-Phenyl-1,2,3,4-tetrahydroisoquinoline (the des-methyl analog) exhibits an IC₅₀ of 2,700 nM (2.70 μM) for displacement of [³H]-N-allylnormetazocine ([³H]NANM) from rat sigma receptors [1]. The same compound shows weaker dopamine receptor affinity (IC₅₀ 1,500 nM for [³H]-haloperidol displacement and 120,000 nM for [³H]-dopamine displacement) [1]. The 3-methyl substitution on the target compound is expected to differentially modulate these two activities, as the C3 position affects amine basicity and conformation without directly sterically hindering the 8-phenyl group that may be important for sigma binding [1][2].

sigma receptor CNS polypharmacology 8-phenyl-THIQ dopamine-sigma dual activity

Optimal Research Use Cases for 1,2,3,4-Tetrahydro-3-methyl-8-phenylisoquinoline Hydrochloride Based on Differentiated Evidence


CNS Anticonvulsant Screening with Reduced Dopaminergic Confound

Based on the differential activity profile established in US4220778—active in maximal electroshock seizure (MES) test at ≤64 mg/kg but NOT active in conditioned avoidance at 40 mg/kg—this compound is well-suited as a starting scaffold for anticonvulsant drug discovery programs that require disentangling anticonvulsant efficacy from dopaminergic antipsychotic-like effects. The hydrochloride salt ensures reliable dissolution in saline-based vehicles for intraperitoneal administration in rodent models .

Dopamine D2 Receptor Structure-Activity Relationship Studies with Regioisomeric Precision

The data showing a 55-fold affinity difference between 2-methyl-8-phenyl-THIQ (IC₅₀ 27 nM) and 8-phenyl-THIQ (IC₅₀ 1,500 nM) in [³H]-haloperidol displacement assays, combined with the unique C3-methyl secondary amine structure of the target compound, position it as a critical tool compound for mapping the hydrogen-bond donor requirements of the dopamine D2 receptor orthosteric site. The compound fills a gap between N-methylated (tertiary amine) and des-methyl (primary amine after deprotection) analogs .

PNMT Inhibitor Development Leveraging 3-Methyl Pharmacophore with 8-Aryl Extension

The 3-methyl-THIQ scaffold is a validated pharmacophore for phenylethanolamine N-methyltransferase (PNMT) inhibition (Ki = 1.4-2.1 μM) . The target compound extends this core with an 8-phenyl group, creating a larger molecular framework suitable for exploring auxiliary binding pockets in the PNMT active site. The hydrochloride salt form facilitates direct use in radiochemical or fluorometric PNMT inhibition assays without additional solubilization steps .

Synthetic Intermediate for Regioselective N-Functionalization to 2,3-Disubstituted THIQ Derivatives

As described in US4220778, 3-methyl-8-phenyl-1,2,3,4-tetrahydroisoquinoline reacts with formaldehyde and formic acid to yield 2,3-dimethyl-8-phenyl-1,2,3,4-tetrahydroisoquinoline via reductive N-methylation. This transformation preserves the 3-methyl stereochemistry while enabling selective N-functionalization. The compound thus serves as a regiochemically defined intermediate for constructing 2,3-disubstituted-8-aryl-THIQ libraries, which is not achievable in a single step from 8-phenyl-THIQ or 2-methyl-8-phenyl-THIQ without additional protection/deprotection sequences .

Quote Request

Request a Quote for 1,2,3,4-Tetrahydro-3-methyl-8-phenylisoquinoline hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.